molecular formula C19H16O2 B1208671 1,7-Diphenyl-1,6-heptadiene-3,5-dione

1,7-Diphenyl-1,6-heptadiene-3,5-dione

Cat. No. B1208671
M. Wt: 276.3 g/mol
InChI Key: UXLWOYFDJVFCBR-UHFFFAOYSA-N
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Patent
US09187397B2

Procedure details

Boric anhydride (0.49 g, 7.0 mmol) was combined with 2,4-pentanedione (2, 1.05 ml, 10.0 mmol) and stirred for 18 hr at room temperature under a nitrogen atmosphere. A solution of dry ethyl acetate (10 ml), benzaldehyde (1b, 2.05 g, 20.2 mmol) and tributyl borate (11.00 ml, 40.5 mmol) was added and the mixture stirred for 15 min at room temperature. Butylamine (0.20 ml, 2.0 mmol) was added dropwise over 30 min and stirring was continued for 18 hr at room temperature. Hydrochloric acid (15 ml, 0.4 N) was warmed to 60° C., added to the mixture and stirring was continued for 1 hr. The resulting mixture was extracted into ethyl acetate, washed with saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to afford a solid. The crude solid was triturated with methanol to give 0.90 g (33%) of a yellow solid: mp 140-142° C. [expected mp 139-140° C.]; 1H NMR: δ 5.84 (s, 1H), 6.62 (d, 2H, J=15.7 Hz), 7.39 (m, 6H), 7.54 (dd, 4H, J=7.4, 4.0 Hz), 7.66 (d, 2H, J=15.9 Hz), 15.85 (s, 1H); 13C NMR: δ 101.6, 124.1, 128.0, 128.9, 130.0, 135.0, 140.5, 183.2.
[Compound]
Name
Boric anhydride
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
2.05 g
Type
reactant
Reaction Step Five
Quantity
11 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
33%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].[CH:8](=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.B(OCCCC)(OCCCC)O[CH2:18][CH2:19][CH2:20]C.[CH2:32](N)[CH2:33][CH2:34][CH3:35].Cl>C(OCC)(=O)C>[C:9]1([CH:8]=[CH:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH:5]=[CH:35][C:34]2[CH:20]=[CH:19][CH:18]=[CH:32][CH:33]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Boric anhydride
Quantity
0.49 g
Type
reactant
Smiles
Step Two
Name
Quantity
1.05 mL
Type
reactant
Smiles
CC(CC(C)=O)=O
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(CCC)N
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
2.05 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
11 mL
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hr at room temperature under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 15 min at room temperature
Duration
15 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 18 hr at room temperature
Duration
18 h
ADDITION
Type
ADDITION
Details
added to the mixture
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted into ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a solid
CUSTOM
Type
CUSTOM
Details
The crude solid was triturated with methanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CC(CC(C=CC1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 162.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.